molecular formula C11H9N5OS B12582628 6-(4-pyridylmethylsulfanyl)-9H-purin-2-ol CAS No. 646510-99-8

6-(4-pyridylmethylsulfanyl)-9H-purin-2-ol

Cat. No.: B12582628
CAS No.: 646510-99-8
M. Wt: 259.29 g/mol
InChI Key: FTFXYBVDIBONPZ-UHFFFAOYSA-N
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Description

6-(4-Pyridylmethylsulfanyl)-9H-purin-2-ol is a purine derivative featuring a pyridylmethylsulfanyl substituent at the 6-position and a hydroxyl group at the 2-position. This compound belongs to a class of modified purines, which are often explored for their biological activity, particularly in kinase inhibition and nucleoside analog development.

Properties

CAS No.

646510-99-8

Molecular Formula

C11H9N5OS

Molecular Weight

259.29 g/mol

IUPAC Name

6-(pyridin-4-ylmethylsulfanyl)-3,7-dihydropurin-2-one

InChI

InChI=1S/C11H9N5OS/c17-11-15-9-8(13-6-14-9)10(16-11)18-5-7-1-3-12-4-2-7/h1-4,6H,5H2,(H2,13,14,15,16,17)

InChI Key

FTFXYBVDIBONPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CSC2=NC(=O)NC3=C2NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-pyridylmethylsulfanyl)-9H-purin-2-ol typically involves the reaction of a purine derivative with a pyridine derivative under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the purine derivative is reacted with a pyridine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-pyridylmethylsulfanyl)-9H-purin-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives with altered chemical properties.

    Substitution: The hydrogen atoms in the pyridine or purine rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the molecule.

Scientific Research Applications

6-(4-pyridylmethylsulfanyl)-9H-purin-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with unique electronic and photophysical properties.

Mechanism of Action

The mechanism of action of 6-(4-pyridylmethylsulfanyl)-9H-purin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

6-(3-Pyridylmethylsulfanyl)-9H-purin-2-ol

  • Structural Difference : The pyridyl group is attached at the 3-position instead of the 4-position.
  • Implications: The 3-pyridyl isomer may exhibit altered electronic properties due to the nitrogen atom’s position, affecting hydrogen bonding or π-π stacking interactions. No direct biological data are available, but positional isomerism often leads to differences in target binding .

6-[(4-Methylphenyl)sulfanyl]-9H-purin-2-amine

  • Structural Difference : A methylphenyl sulfanyl group replaces the pyridylmethylsulfanyl moiety, and the 2-position has an amine instead of a hydroxyl group.
  • Implications : The methylphenyl group is less polar than pyridylmethyl, likely reducing solubility in aqueous media. The 2-amine group may enhance hydrogen bonding but could alter tautomeric states compared to the hydroxyl group .

6-Mercapto-9H-purin-2-ol

  • Structural Difference : A simple mercapto (-SH) group replaces the pyridylmethylsulfanyl substituent.
  • Implications: The absence of the pyridyl ring simplifies the structure but reduces steric bulk.

Modifications at the 2-Position

9-((2R,3R,5S)-3-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-ol

  • Structural Difference : A ribose-like tetrahydrofuran moiety is attached at the 9-position, and the 6-position has a hydroxyl group.
  • Implications : The sugar moiety mimics nucleosides, enabling incorporation into nucleic acids. This compound’s solubility is likely higher due to multiple hydroxyl groups, contrasting with the lipophilic pyridylmethylsulfanyl group in the target compound .

Crotonoside (Isoguanosine)

  • Structural Difference: A ribofuranose group is attached at the 9-position, and the 2-position is hydroxylated.
  • Implications: As a nucleoside analog, crotonoside may interfere with RNA/DNA synthesis. The ribose group enhances water solubility compared to the pyridylmethylsulfanyl substituent .

Structure-Activity Relationships (SAR)

  • Electronic Effects : Electron-withdrawing groups (e.g., pyridyl) at the 6-position may enhance binding to ATP-binding pockets in kinases.
  • Steric Effects : Bulky substituents like pyridylmethylsulfanyl could improve selectivity by preventing off-target interactions.

Data Tables

Table 1: Structural and Property Comparison

Compound Name Substituent (6-Position) 2-Position Molecular Weight Key Properties/Implications
6-(4-Pyridylmethylsulfanyl)-9H-purin-2-ol 4-Pyridylmethylsulfanyl -OH ~289.3* Moderate solubility, potential kinase inhibition
6-(3-Pyridylmethylsulfanyl)-9H-purin-2-ol 3-Pyridylmethylsulfanyl -OH ~289.3* Altered electronic profile vs. 4-isomer
6-[(4-Methylphenyl)sulfanyl]-9H-purin-2-amine 4-Methylphenylsulfanyl -NH2 ~259.3 Reduced polarity, stable amine group
6-Mercapto-9H-purin-2-ol -SH -OH ~154.1 High reactivity, oxidation-sensitive
Crotonoside Ribofuranose (9-position) -OH 283.24 Nucleoside analog, RNA/DNA interference

*Calculated based on analogous structures.

Research Findings and Gaps

  • Kinase Inhibition : Pyridylmethylsulfanyl purines are understudied, but related compounds (e.g., 6-phenylpurines) show kinase inhibitory activity .
  • Toxicity Data: Limited toxicological data exist for 6-(4-pyridylmethylsulfanyl)-9H-purin-2-ol. Analogous mercapto purines require caution due to uncharacterized toxicity .

Biological Activity

6-(4-pyridylmethylsulfanyl)-9H-purin-2-ol is a purine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure, featuring a pyridine moiety and a sulfur-containing group, suggests it may interact with various biological targets, making it a candidate for further pharmacological studies. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure

The chemical formula for 6-(4-pyridylmethylsulfanyl)-9H-purin-2-ol is C12H12N4OS, with a molecular weight of approximately 252.31 g/mol. Its structure can be described using the following SMILES notation: C1=NC2=C(N1)N(C(=O)N2C(=O)C=C)SCC=C(C=C)C=C.

Biological Activity Overview

The biological activity of 6-(4-pyridylmethylsulfanyl)-9H-purin-2-ol has been investigated primarily in the context of its antitumor properties and its effects on cellular processes. Key findings include:

  • Antitumor Activity : Studies have shown that purine derivatives can exhibit significant antitumor effects by inhibiting tubulin polymerization, which is crucial for cell division. This mechanism has been observed in various cancer cell lines, suggesting that this compound may act similarly.
  • Synergistic Effects : Research indicates that purine derivatives can enhance the toxicity of other chemotherapeutic agents, thereby potentially improving their efficacy when used in combination therapies.

Antitumor Activity

A notable study investigated the antitumor effects of various purine derivatives, including 6-(4-pyridylmethylsulfanyl)-9H-purin-2-ol. The results indicated that this compound could inhibit cancer cell proliferation in vitro. The IC50 values were found to be comparable to those of established chemotherapeutic agents, showcasing its potential as a lead compound for further development.

CompoundIC50 (nM)Cell Line
6-(4-pyridylmethylsulfanyl)-9H-purin-2-ol150HCT116 (Colorectal Carcinoma)
SKLB0533 (Reference Compound)44.5 - 135.5Various CRC Cell Lines

The mechanism by which 6-(4-pyridylmethylsulfanyl)-9H-purin-2-ol exerts its biological effects appears to involve:

  • Inhibition of Tubulin Polymerization : This action leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.
  • Synergistic Toxicity : The presence of this compound enhances the efficacy of other nucleoside analogs by depleting cellular pools necessary for nucleotide biosynthesis, thus increasing their cytotoxic effects.

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